molecular formula C7H10N2O2S B1399389 (5-(Methylsulfonyl)pyridin-2-yl)methanamine CAS No. 848185-40-0

(5-(Methylsulfonyl)pyridin-2-yl)methanamine

Cat. No. B1399389
CAS RN: 848185-40-0
M. Wt: 186.23 g/mol
InChI Key: XEHNFWVIZMCCBK-UHFFFAOYSA-N
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Description

“(5-(Methylsulfonyl)pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 848141-14-0 . It is also known as “(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride” and has a molecular weight of 222.7 . The compound is typically stored in a refrigerator and is a solid at room temperature .


Synthesis Analysis

The synthesis of “(5-(Methylsulfonyl)pyridin-2-yl)methanamine” involves the use of hydrogen chloride, palladium on activated charcoal, and methanol . The reaction is carried out at room temperature for 30 minutes while introducing hydrogen gas . The yield of the reaction is reported to be around 74.5% .


Physical And Chemical Properties Analysis

“(5-(Methylsulfonyl)pyridin-2-yl)methanamine” is a solid at room temperature . The compound has a molecular weight of 222.7 and a molecular formula of C7H10N2O2S .

Scientific Research Applications

1. Synthesis and Characterization of Novel Schiff Bases

A study conducted by Pandey and Srivastava (2011) explored the synthesis of novel Schiff bases from 3-aminomethyl pyridine, including derivatives similar to (5-(Methylsulfonyl)pyridin-2-yl)methanamine. These bases showed potential as anticonvulsant agents, and their chemical structures were confirmed through various spectroscopic methods. The research highlighted the potential medical application of these compounds in seizure protection (Pandey & Srivastava, 2011).

2. Photocytotoxicity and Cellular Imaging

Basu et al. (2014) investigated Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound structurally related to (5-(Methylsulfonyl)pyridin-2-yl)methanamine. These complexes displayed remarkable photocytotoxicity in red light and were capable of interacting with calf thymus DNA, highlighting their potential in cellular imaging and as photocytotoxic agents in cancer therapy (Basu et al., 2014).

3. Antidepressant-like Activity of Derivatives

Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, indicating a potential avenue for compounds related to (5-(Methylsulfonyl)pyridin-2-yl)methanamine. These compounds demonstrated significant antidepressant-like activity, making them potential candidates for antidepressant drug development (Sniecikowska et al., 2019).

4. Synthesis of Palladium and Platinum Complexes

Mbugua et al. (2020) synthesized new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands, including R-(pyridin-2-yl)methanamine derivatives. The complexes demonstrated notable anticancer activity against various human cancerous cell lines. This research indicates the potential of (5-(Methylsulfonyl)pyridin-2-yl)methanamine derivatives in the development of anticancer agents (Mbugua et al., 2020).

5. Application in Bone Disorder Treatment

Pelletier et al. (2009) discovered a compound for the treatment of bone disorders that targeted the Wnt beta-catenin cellular messaging system. The compound, structurally related to (5-(Methylsulfonyl)pyridin-2-yl)methanamine, showed promising results in increasing the trabecular bone formation rate in rats, indicating its potential in bone disorder treatments (Pelletier et al., 2009).

Safety And Hazards

“(5-(Methylsulfonyl)pyridin-2-yl)methanamine” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken when handling it .

properties

IUPAC Name

(5-methylsulfonylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNFWVIZMCCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722672
Record name 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Methylsulfonyl)pyridin-2-yl)methanamine

CAS RN

848185-40-0
Record name 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-methanesulfonyl-pyridine-2-carbonitrile (120 mg, 0.66 mmol) in methanol was hydrogenated over 10% Pd/C catalyst using a continuous flow hydrogenation apparatus (conditions: flow rate 1 mL/minute, 10 bars, 25° C.). The reaction was monitored by HPLC-MS and TLC (ethyl acetate) indicating the disappearance of starting material. The mixture was concentrated in vacuo and then twice diluted with ether-hexanes and concentrated to afford the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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